4-(2-Methoxy-phenyl)-cyclohex-3-enone

Lipophilicity XLogP3-AA ADME

Researchers needing a cyclohexenone with a defined ortho-substitution pattern often face supply gaps. 4-(2-Methoxy-phenyl)-cyclohex-3-enone fills this niche with its 2-methoxyphenyl group, offering distinct steric and electronic properties (TPSA 26.3 Ų, XLogP3 1.9) versus unsubstituted or para analogs. • Enables precise SAR studies isolating ortho-substituent effects. • ≥95% purity ensures reproducible synthetic and assay outcomes. • Available via custom synthesis with batch-specific CoA.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B8488698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-phenyl)-cyclohex-3-enone
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CCC(=O)CC2
InChIInChI=1S/C13H14O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-6H,7-9H2,1H3
InChIKeyMAXVKKKVYGJYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxy-phenyl)-cyclohex-3-enone: Product Overview


4-(2-Methoxy-phenyl)-cyclohex-3-enone (PubChem CID: 21187686) is an organic compound characterized by a cyclohexene ring with a ketone group at the 3-position and a 2-methoxyphenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol and a computed XLogP3-AA value of 1.9, indicating moderate lipophilicity. [1] This compound is primarily utilized as a research chemical and synthetic intermediate in organic chemistry, with a typical purity specification of ≥95% as confirmed by vendor technical datasheets. [2] The presence of the 2-methoxyphenyl group distinguishes it from simpler cyclohexenone analogs, offering a distinct steric and electronic profile for the synthesis of more complex molecules.

Synthetic intermediate with ortho-methoxyphenyl group
Distinct steric/electronic profile for SAR studies
>=95% purity specification for reproducible synthesis

Why 4-(2-Methoxy-phenyl)-cyclohex-3-enone Cannot Be Replaced


Direct substitution of 4-(2-Methoxy-phenyl)-cyclohex-3-enone with a generic cyclohex-3-enone derivative is scientifically unsound due to the compound's unique ortho-methoxyphenyl substitution pattern. This specific arrangement fundamentally alters its physicochemical properties and potential reactivity profile compared to its closest analogs. For instance, the unsubstituted 4-phenylcyclohex-3-enone lacks the methoxy group's electron-donating resonance effects and hydrogen-bonding capabilities. Conversely, the para-methoxy isomer, 4-(4-methoxyphenyl)cyclohex-3-enone [1], shares the same molecular formula but differs in regiochemistry. This positional isomerism can lead to significant differences in dipole moment, steric hindrance around the reactive enone system, and metabolic stability, making the compounds non-interchangeable in structure-activity relationship (SAR) studies or as synthetic building blocks.

Unsubstituted phenyl analogs lack methoxy group: physicochemical properties (logP, TPSA) may shift.
Para-methoxy regioisomer alters steric and electronic environment, affecting SAR interpretation.

4-(2-Methoxy-phenyl)-cyclohex-3-enone: Quantitative Comparisons


Lipophilicity vs. 4-Phenylcyclohex-3-enone

The introduction of a 2-methoxy group to the phenyl ring of the cyclohex-3-enone scaffold results in a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog. The target compound, 4-(2-Methoxy-phenyl)-cyclohex-3-enone, has a computed XLogP3-AA value of 1.9. [1] This is higher than the XLogP3-AA value of 4-phenylcyclohex-3-enone, which is computed to be 1.5. [2] This difference of +0.4 log units indicates a measurable shift in partition coefficient, which can influence membrane permeability and distribution in biological systems or solubility in organic reaction media.

Lipophilicity
Head-to-head
XLogP3-AA: 1.9 (+0.4 vs 1.5)
Supports distinct solubility and permeability profile
Computed by PubChem XLogP3
Lipophilicity XLogP3-AA ADME

Regioisomer Comparison: Ortho vs. Para Methoxy

The target compound's 2-methoxy substitution is regioisomeric to the more common 4-methoxy analog. While they share the same molecular formula (C₁₃H₁₄O₂) and molecular weight (202.25 g/mol), the position of the methoxy group creates a distinct steric and electronic environment. In 4-(2-Methoxy-phenyl)-cyclohex-3-enone, the methoxy group is ortho to the point of attachment to the cyclohexenone ring, which can introduce steric hindrance and influence the conformation of the phenyl ring relative to the enone system. [1] In contrast, 4-(4-methoxyphenyl)cyclohex-3-enone has the methoxy group in the para position, minimizing steric clash but altering the overall dipole moment and electronic resonance with the cyclohexenone. [2]

Regioisomer Profile
Class-level
Ortho (2-methoxy) vs Para (4-methoxy)
Positional isomer with distinct steric/electronic effects
Regioisomeric identity; SAR interpretation may differ
Regioisomerism Steric Effects Electronic Effects

Topological Polar Surface Area Comparison

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and passive membrane permeability. The target compound, 4-(2-Methoxy-phenyl)-cyclohex-3-enone, has a computed TPSA of 26.3 Ų. [1] For comparison, the unsubstituted 4-phenylcyclohex-3-enone has a TPSA of 17.1 Ų. [2] The higher TPSA of the target compound is attributable to the additional oxygen atom in the methoxy group. This quantifiable difference can influence its behavior in biological assays and its solubility in polar solvents.

TPSA
Head-to-head
26.3 Ų (+9.2 vs 17.1)
Higher TPSA may alter absorption profile
Computed by Cactvs
TPSA Drug-likeness Solubility

Hydrogen Bond Acceptor Count Comparison

The presence of a methoxy group introduces an additional hydrogen bond acceptor site. 4-(2-Methoxy-phenyl)-cyclohex-3-enone has 2 hydrogen bond acceptor atoms (the ketone oxygen and the methoxy oxygen). [1] In contrast, 4-phenylcyclohex-3-enone has only 1 hydrogen bond acceptor (the ketone oxygen). [2] This doubled capacity for hydrogen bonding can significantly alter the compound's interactions with solvents, chromatographic stationary phases, and biological targets (e.g., enzymes, receptors), providing a clear, quantifiable point of differentiation.

H-Bond Acceptors
Head-to-head
2 (vs 1)
Increased H-bond capacity affects solubility
Computed by Cactvs
H-Bond Acceptors Solubility Receptor Interactions

Purity vs. Lower-Grade Alternatives

For research procurement, the purity specification of a compound is a critical factor in ensuring reproducible results. 4-(2-Methoxy-phenyl)-cyclohex-3-enone is commercially available from multiple vendors with a standard minimum purity of ≥95%. [1] This specification is consistent with the requirements for reliable chemical synthesis and preliminary biological screening. Sourcing compounds with lower purity grades (e.g., <90%) can introduce unidentified impurities that may act as catalysts, inhibitors, or side-reaction participants, thereby compromising experimental validity. The ≥95% purity benchmark for this compound provides a quantifiable quality assurance baseline for procurement decisions.

Purity Specification
Specification review
≥95%
Supports synthesis reproducibility
Vendor datasheet; verify lot-specific COA
Purity Quality Control Procurement

4-(2-Methoxy-phenyl)-cyclohex-3-enone Application Scenarios


SAR Studies with Ortho-Methoxy Pharmacophore

In medicinal chemistry programs exploring the SAR of cyclohexenone-based scaffolds, the ortho-methoxyphenyl group of 4-(2-Methoxy-phenyl)-cyclohex-3-enone provides a distinct steric and electronic environment that is not replicated by unsubstituted phenyl or para-methoxy analogs. [1] This makes it a critical probe for investigating the impact of ortho-substitution on target binding, as evidenced by its quantifiably different TPSA (26.3 Ų vs. 17.1 Ų) and H-bond acceptor count (2 vs. 1) compared to the unsubstituted phenyl analog. [2]

Building Block for Lipophilicity-Tuned Synthesis

The compound's computed XLogP3-AA value of 1.9 distinguishes it from less lipophilic cyclohex-3-enone building blocks, such as 4-phenylcyclohex-3-enone (XLogP3-AA = 1.5). [1] This quantified difference in lipophilicity is a crucial design parameter for tuning the physicochemical properties of final compounds. 4-(2-Methoxy-phenyl)-cyclohex-3-enone is therefore the preferred synthetic intermediate when a project's design strategy calls for a building block with a specific, moderately lipophilic character, which can influence downstream purification and formulation. [2]

Chemical Probe for Regioisomer Studies

As a regioisomer of the more common 4-(4-methoxyphenyl)cyclohex-3-enone, this compound is uniquely suited for studies designed to isolate the effects of substituent position on molecular recognition or reactivity. [1] Direct comparative studies using the ortho- and para-methoxy isomers allow researchers to decouple electronic and steric contributions, a level of granularity impossible to achieve with a single isomer. [2] This application is fundamental to understanding structure-property relationships in organic and medicinal chemistry.

Quality-Assured Synthesis & Biological Screening

For laboratories requiring a reliable starting material for synthesis or for initial screening in biochemical assays, the procurement of 4-(2-Methoxy-phenyl)-cyclohex-3-enone with a guaranteed purity of ≥95% is essential. [1] This quality specification mitigates the risk of confounding results from impurities, which is particularly important in early-stage research where small effects can be significant. The compound's well-defined identity and purity profile support reproducible experimental outcomes in both chemical synthesis and biological evaluation. [2]

Application
Selection Property
Validation Focus
SAR ortho-substitution studies
Ortho-methoxyphenyl steric/electronic profile
Comparative SAR with unsubstituted/para analogs
Lipophilicity-tuned synthesis
Computed logP 1.9
Verify batch lipophilicity for consistent partitioning
Regioisomer comparison studies
Ortho vs para positional isomerism
Assess impact on molecular recognition or reactivity
Quality-controlled synthesis & screening
≥95% purity specification
Confirm lot purity to avoid impurity artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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